N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate: A Technical Guide
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, commonly referred to as SMPH, is a heterobifunctional crosslinking agent. It is a valuable tool in bioconjugation, enabling the covalent linking of molecules containing primary amines to molecules containing sulfhydryl (thiol) groups. This guide provides an in-depth technical overview of SMPH, including its chemical properties, experimental protocols, and applications, with a focus on its role in the development of antibody-drug conjugates (ADCs).
Chemical Properties and Reactivity
SMPH features two distinct reactive moieties at either end of a C6 alkyl spacer: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds. The maleimide group reacts specifically with sulfhydryl groups, like those on cysteine residues, to form a stable thioether linkage.
The sequential reactivity of these groups allows for controlled, two-step conjugation procedures. First, the more labile NHS ester is reacted with an amine-containing molecule. After purification to remove excess crosslinker, the now maleimide-activated molecule is introduced to a sulfhydryl-containing molecule. This stepwise approach prevents the formation of unwanted homoconjugates.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactive groups of SMPH and a closely related analog, SMCC. This information is critical for optimizing conjugation reactions.
| Property | Value | References |
| Molecular Weight | 379.36 g/mol | |
| Spacer Arm Length | 14.2 - 14.3 Å | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF) | [1](--INVALID-LINK--) |
| Storage | Store at -20°C, desiccated |
Table 1: Physicochemical Properties of SMPH
| pH | Half-life of NHS Ester | Temperature | References |
| 7.0 | 4-5 hours | 0°C | [2][3](--INVALID-LINK--) |
| 7.0 | ~7 hours | Not specified | [4](--INVALID-LINK--) |
| 8.0 | 1 hour | Not specified | [2](--INVALID-LINK--) |
| 8.5 | 10-20 minutes | Room Temperature | [5](--INVALID-LINK--) |
| 8.6 | 10 minutes | 4°C | [3](--INVALID-LINK--) |
| 9.0 | Minutes | Not specified | [4](--INVALID-LINK--) |
Table 2: Stability of the NHS Ester Group
| Reactive Group | Optimal pH Range | Competing Reactions | References |
| NHS Ester | 7.0 - 8.5 | Hydrolysis, especially at higher pH | [](--INVALID-LINK--) |
| Maleimide | 6.5 - 7.5 | Hydrolysis at pH > 7.5; Reaction with amines at pH > 7.5 | [7](--INVALID-LINK--) |
Table 3: Optimal Reaction Conditions
Reaction Mechanism
The reaction of SMPH proceeds in a two-step manner, targeting primary amines and then sulfhydryl groups. The diagram below illustrates this sequential conjugation.
Experimental Protocols
The following is a detailed, generalized protocol for the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using SMPH.
Materials
-
SMPH
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule (Molecule-SH)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
Step 1: Activation of Protein-NH₂ with SMPH
-
Preparation of SMPH Stock Solution: Immediately before use, dissolve SMPH in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction Setup: Add the SMPH stock solution to the Protein-NH₂ solution. The molar excess of SMPH over the protein will depend on the protein concentration and the desired level of modification. A 10- to 20-fold molar excess is a common starting point.[8][9](--INVALID-LINK--) The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[10](--INVALID-LINK--)
-
Removal of Excess Crosslinker: Remove non-reacted SMPH using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the quenching of the maleimide groups in the subsequent step.
Step 2: Conjugation of Maleimide-Activated Protein with Molecule-SH
-
Reaction Setup: Immediately add the thiol-containing Molecule-SH to the purified maleimide-activated protein. The molar ratio of Molecule-SH to the activated protein should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11](--INVALID-LINK--) The reaction should be protected from light.
-
Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added in excess to react with any remaining maleimide groups.
-
Purification: The final conjugate can be purified from excess Molecule-SH and other reaction components by size exclusion chromatography (SEC) or dialysis.
Application: Antibody-Drug Conjugate (ADC) Development
A primary application of SMPH and similar crosslinkers is in the construction of ADCs. In this context, a monoclonal antibody (mAb) is conjugated to a potent cytotoxic drug. The resulting ADC selectively delivers the drug to cancer cells expressing the target antigen of the mAb.
The workflow for generating an ADC using SMPH is a prime example of a complex bioconjugation process.
Conclusion
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate is a versatile and efficient heterobifunctional crosslinker for the conjugation of amine- and thiol-containing molecules. Its well-defined reactivity and spacer arm length make it a valuable reagent in protein chemistry, particularly in the rapidly advancing field of antibody-drug conjugates. A thorough understanding of its chemical properties and reaction kinetics is essential for the successful design and execution of bioconjugation strategies.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. proteochem.com [proteochem.com]
- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
